molecular formula C11H15FN2O B13926760 5-fluoro-2-(1-piperazinylmethyl)Phenol

5-fluoro-2-(1-piperazinylmethyl)Phenol

Cat. No.: B13926760
M. Wt: 210.25 g/mol
InChI Key: DZEFGMJQILWJQR-UHFFFAOYSA-N
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Description

5-Fluoro-2-(1-piperazinylmethyl)phenol is a fluorinated phenolic compound characterized by a fluorine atom at the 5-position of the benzene ring and a piperazinylmethyl group at the 2-position. Piperazine moieties are known to enhance solubility and modulate receptor interactions, while the fluorine atom contributes to metabolic stability and electronic effects .

Properties

Molecular Formula

C11H15FN2O

Molecular Weight

210.25 g/mol

IUPAC Name

5-fluoro-2-(piperazin-1-ylmethyl)phenol

InChI

InChI=1S/C11H15FN2O/c12-10-2-1-9(11(15)7-10)8-14-5-3-13-4-6-14/h1-2,7,13,15H,3-6,8H2

InChI Key

DZEFGMJQILWJQR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=C(C=C(C=C2)F)O

Origin of Product

United States

Preparation Methods

Piperazinylation of Fluorophenol Derivatives

Research on structurally related compounds involving fluorinated phenols and piperazine derivatives demonstrates that:

  • The piperazinylation step is often conducted in solvents like toluene or chlorobenzene under reflux conditions.
  • Using excess piperazine or substituted aryl piperazines improves the yield of the piperazinylated product.
  • Reaction times vary from 2 to 6 hours depending on solvent and substituents.

Nitration and Subsequent Piperazinylation (Related Compounds)

In studies involving fluorinated phenols with nitro substituents, a mild nitration step precedes piperazinylation. For example, nitration of 3-chloro-4-fluorophenol yields 5-chloro-4-fluoro-2-nitrophenol, which is then reacted with aryl piperazines to produce key intermediates. These intermediates undergo further transformations, including reductive cyclization, to yield biologically active derivatives.

Reaction Step Conditions Yield (%) Notes
Nitration 15% HNO3/AcOH at 0 °C 60 Mild conditions prevent over-nitration
Piperazinylation Toluene or chlorobenzene reflux 70-83 Solvent choice affects solubility/yield
Reductive cyclization Indium/Acetic acid, then trimethyl orthoacetate 53-75 One-pot step simplifies synthesis

Analytical and Purification Techniques

  • Purification: Flash column chromatography using silica gel is the standard method to isolate the pure product from reaction mixtures.
  • Characterization: Spectroscopic techniques including NMR (1H and 19F), mass spectrometry, and IR spectroscopy confirm the structure and purity. High-resolution mass spectrometry confirms molecular ion peaks consistent with the expected formula.

Summary Table of Preparation Methods

Method No. Starting Material Key Reagents/Conditions Purification Method Yield Range (%) Notes
1 5-Fluoro-2-hydroxybenzyl chloride Piperazine, reflux in suitable solvent Extraction + column chromatography Moderate to high Most common and straightforward
2 5-Fluoro-2-nitrophenol derivatives Piperazine or substituted aryl piperazines, reflux in toluene/chlorobenzene Column chromatography 70-83 Used for related fluorophenol derivatives with nitro groups
3 Multi-step (nitration, piperazinylation, reductive cyclization) Mild nitration (HNO3/AcOH), indium-mediated cyclization Recrystallization, chromatography 53-75 Complex derivatives, enhanced biological activity

Research Findings and Considerations

  • The presence of the fluorine atom at the 5-position increases lipophilicity and metabolic stability, which can enhance biological target binding.
  • The piperazinylmethyl group provides a site for further functionalization and contributes to the molecule’s pharmacological profile.
  • Synthetic routes emphasize mild conditions to avoid degradation of sensitive fluorophenol moieties.
  • Purification is critical to remove unreacted piperazine and side products that may interfere with biological evaluations.
  • Related synthetic strategies involving nitration and reductive cyclization offer avenues for creating analogs with improved potency or selectivity in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-2-(1-piperazinylmethyl)Phenol: undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The fluorine atom can be reduced under specific conditions.

    Substitution: The piperazine moiety can be substituted with other amines or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products

    Oxidation: Formation of 5-fluoro-2-(1-piperazinylmethyl)quinone.

    Reduction: Formation of 5-fluoro-2-(1-piperazinylmethyl)benzene.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

5-Fluoro-2-(1-piperazinylmethyl)phenol is a fluorinated phenolic compound with a fluorine atom at the 5-position of the phenol ring and a piperazinylmethyl group at the 2-position. It has a molecular weight of approximately 221.25 g/mol. Research indicates that this compound may possess significant biological activity, with potential applications in medicinal chemistry and material science.

Applications

  • Medicinal Chemistry: The fluorine atom in 5-Fluoro-2-(1-piperazinylmethyl)phenol enhances lipophilicity and metabolic stability, which can improve binding affinity to biological targets. Studies suggest potential applications in cancer research due to its cytotoxic effects against various cancer cell lines. The compound's mechanism of action may involve interactions with specific enzymes or receptors, although detailed pathways are still under investigation.
  • Specialty Chemical Production: The unique properties of 5-Fluoro-2-(1-piperazinylmethyl)phenol may be suitable for specialty chemical production in various industrial contexts.

Interactions with Biological Targets

Interaction studies have focused on understanding how 5-Fluoro-2-(1-piperazinylmethyl)phenol interacts with biological targets. The fluorine atom can enhance binding interactions through hydrophobic effects and potential hydrogen bonding capabilities. Studies exploring its effects on cancer cell lines have indicated that this compound may induce apoptosis or inhibit cell proliferation through specific molecular pathways.

Structural Features

The uniqueness of 5-Fluoro-2-(1-piperazinylmethyl)phenol lies in its dual functionality derived from the fluorinated phenolic structure and the piperazine moiety, which together impart distinct chemical reactivity and potential biological effects not observed in other similar compounds.

Compound NameUnique Features
5-Fluoro-2-(1-piperazinylmethyl)PhenolCombination of fluorinated phenol and piperazine
5-Fluoro-2-(1-phenyl-1H-pyrazol-5-yl)phenolDifferent attached moiety affecting properties
5-Fluoro-2-(isoxazol-5-yl)phenolIsoxazole ring alters chemical reactivity

Mechanism of Action

The mechanism of action of 5-fluoro-2-(1-piperazinylmethyl)Phenol involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the piperazine moiety can modulate its pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and functional differences between 5-fluoro-2-(1-piperazinylmethyl)phenol and related compounds:

Compound Name Structure Features Biological Activity Key Properties
5-Fluoro-2-(1-piperazinylmethyl)phenol 5-fluoro, 2-piperazinylmethyl phenol Inferred: Potential CNS or enzyme modulation Piperazine enhances solubility; fluorine improves stability and bioavailability.
5-Fluoro-2-(trifluoromethyl)phenol 5-fluoro, 2-trifluoromethyl phenol Fluoride detection in microbial screens High electronegativity from CF₃ group; used in analytical chemistry.
Compound 81f (Makk et al.) Triazine core with 5-fluoro-2-(trifluoroacetamido)phenyl Antioxidant activity (IC₅₀ comparable to standards) Trifluoroacetamido group may enhance radical scavenging.
5-Fluoro-2-(4-bromo-2-fluoro-benzylthiocarbamoyl)-phenoxyacetic acid Phenoxyacetic acid derivative with thiocarbamoyl group Aldose reductase inhibition (IC₅₀ = 30 nM) Bromine and fluorine substituents enhance binding to enzyme active sites.
5-Fluoro-2-(((2-hydroxyethyl)imino)methyl)phenol Schiff base with 5-fluoro-phenol and iminoethyl group Urease inhibition (IC₅₀ = 0.14 μmol/L) Chelation with metal ions (e.g., Cu²⁺) critical for enzyme inhibition.

Pharmacological and Functional Insights

  • Piperazine-Containing Analogues: The piperazinyl group in the target compound is structurally similar to derivatives in (e.g., 4-ethyl-piperazinyl-methyl), which are designed to improve pharmacokinetics and receptor binding .
  • Fluorinated Phenols: 5-Fluoro-2-(trifluoromethyl)phenol () is used in fluoride detection assays due to its stability under acidic conditions . Its trifluoromethyl group increases lipophilicity compared to the piperazinylmethyl group, which may limit CNS penetration. Triazine Derivatives () exhibit antioxidant activity, suggesting that the 5-fluoro-phenol motif contributes to redox modulation .
  • Enzyme Inhibitors: Phenoxyacetic acid derivatives () with fluorine and bromine substituents show potent aldose reductase inhibition, highlighting the role of halogens in enzyme binding .

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